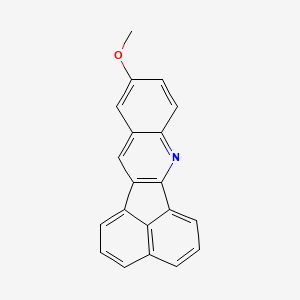

10-Methoxyacenaphtho(1,2-b)quinoline

Description

Structure

3D Structure

Properties

CAS No. |

132297-89-3 |

|---|---|

Molecular Formula |

C20H13NO |

Molecular Weight |

283.3 g/mol |

IUPAC Name |

10-methoxyacenaphthyleno[2,1-b]quinoline |

InChI |

InChI=1S/C20H13NO/c1-22-14-8-9-18-13(10-14)11-17-15-6-2-4-12-5-3-7-16(19(12)15)20(17)21-18/h2-11H,1H3 |

InChI Key |

QELFRAMSIASYLB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=CC3=C(C4=CC=CC5=C4C3=CC=C5)N=C2C=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 10 Methoxyacenaphtho 1,2 B Quinoline and Analogous Acenaphthoquinoline Derivatives

Classical Annulation and Cyclization Reactions in Quinoline (B57606) Synthesis

The foundational methods for quinoline synthesis were largely developed in the late 19th century and involve the condensation and cyclization of aromatic amines with various carbonyl-containing compounds. nih.govjptcp.com These reactions, while sometimes requiring harsh conditions, remain fundamental in heterocyclic chemistry. nih.gov

The Friedländer synthesis, discovered by Paul Friedländer in 1882, is a reaction that condenses a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or aldehyde) to produce a substituted quinoline. jk-sci.comorganicreactions.orgwikipedia.org The reaction can be catalyzed by acids or bases and proceeds through an initial aldol (B89426) condensation followed by cyclodehydration to form the quinoline ring system. organicreactions.orgwikipedia.org

For the synthesis of an acenaphtho(1,2-b)quinoline core, a potential Friedländer approach would involve the condensation of a 2-amino-acenaphthenequinone derivative with a suitable ketone. The reaction's simplicity and the direct formation of the fused quinoline system are significant advantages. jk-sci.com Modifications using microwave irradiation and various catalysts like iodine, p-toluenesulfonic acid, or Lewis acids have been developed to improve yields and reaction times. nih.govwikipedia.org

Table 1: General Parameters of the Friedländer Synthesis

| Parameter | Description |

|---|---|

| Reactants | 2-aminoaryl aldehyde or ketone; Compound with an α-methylene group. jk-sci.com |

| Catalysts | Acids (e.g., H₂SO₄, TFA, p-TsOH) or Bases (e.g., NaOH, pyridine). jk-sci.comwikipedia.org |

| Solvents | Often alcohols (ethanol, methanol) or DMF; can be run solvent-free. jk-sci.com |

| Conditions | Typically heated under reflux (80–120 °C). jk-sci.com |

The Skraup synthesis, reported by Czech chemist Zdenko Hans Skraup in 1880, is a classic method for producing quinolines by heating an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent (commonly nitrobenzene). nih.govwikipedia.org The reaction mechanism involves the dehydration of glycerol by sulfuric acid to form the highly reactive α,β-unsaturated aldehyde, acrolein. mdpi.com This is followed by a Michael addition of the aniline (B41778), cyclization, and finally, oxidation to yield the aromatic quinoline ring. mdpi.com

This method is known for its often vigorous and exothermic nature, which has led to modifications to moderate the reaction, such as the addition of ferrous sulfate. wikipedia.orgresearchgate.net To synthesize an acenaphthoquinoline derivative, an amino-acenaphthene would serve as the aromatic amine precursor. A significant variant is the Doebner-von Miller reaction, which uses pre-formed α,β-unsaturated carbonyl compounds instead of generating acrolein in situ from glycerol. chemistry-online.com

Table 2: Key Components of the Skraup Synthesis

| Component | Role | Example |

|---|---|---|

| Aromatic Amine | Forms the benzene (B151609) portion of the quinoline. | Aniline, Amino-acenaphthene. wikipedia.org |

| Carbonyl Source | Dehydrates to form an α,β-unsaturated aldehyde/ketone. | Glycerol. wikipedia.org |

| Acid Catalyst | Promotes dehydration and cyclization. | Concentrated Sulfuric Acid. wikipedia.org |

| Oxidizing Agent | Aromatizes the dihydroquinoline intermediate. | Nitrobenzene, Arsenic Acid. wikipedia.org |

The Doebner-Miller reaction is considered a significant modification of the Skraup synthesis. slideshare.net It involves the reaction of an aromatic amine with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst (Brønsted or Lewis acids). wikipedia.orgsynarchive.com This method allows for the synthesis of a wider variety of substituted quinolines compared to the original Skraup protocol because various α,β-unsaturated aldehydes and ketones can be used directly. nih.gov

The reaction mechanism is thought to proceed via a conjugate addition of the amine to the carbonyl compound, followed by an acid-catalyzed cyclization and subsequent oxidation to furnish the quinoline product. wikipedia.org For the construction of the 10-Methoxyacenaphtho(1,2-b)quinoline system, a methoxy-substituted amino-acenaphthene could be reacted with an appropriate α,β-unsaturated carbonyl compound under acidic conditions.

The Conrad-Limpach synthesis, developed in 1887, is a two-step procedure for preparing 4-hydroxyquinolines (which often exist as the tautomeric 4-quinolones). synarchive.comwikipedia.org The synthesis begins with the condensation of an aromatic amine with a β-ketoester. wikipedia.orgquimicaorganica.org Depending on the reaction temperature, this initial condensation can lead to different intermediates. At higher temperatures (around 250 °C), a thermal cyclization occurs via an intramolecular electrophilic attack on the aromatic ring, followed by the elimination of an alcohol to yield the 4-quinolone. synarchive.comwikipedia.org

This method would be applicable for creating a hydroxy-substituted acenaphthoquinoline, which could then be further functionalized. For instance, reacting an amino-acenaphthene with a suitable β-ketoester would, after high-temperature cyclization, yield a 4-hydroxy-acenaphthoquinoline derivative.

Table 3: Reaction Stages in Conrad-Limpach Synthesis

| Stage | Temperature | Product |

|---|---|---|

| Condensation | Room Temperature (Kinetic Control) | β-aminoacrylate (Schiff base intermediate). wikipedia.org |

| Cyclization | High Temperature (~250 °C, Thermodynamic Control) | 4-Hydroxyquinoline (4-Quinolone). synarchive.com |

The Povarov reaction is a multicomponent reaction that typically involves an aromatic amine, an aldehyde, and an electron-rich alkene (like an enol ether) to form tetrahydroquinoline derivatives. wikipedia.orgresearchgate.net The reaction is catalyzed by a Lewis or Brønsted acid, which activates the imine formed in situ from the amine and aldehyde. wikipedia.org This activated imine then undergoes a formal [4+2] cycloaddition (aza-Diels-Alder) with the alkene. acs.org The resulting tetrahydroquinoline can often be oxidized in a subsequent step to the corresponding quinoline.

This reaction is a powerful tool for building complex, functionalized quinoline systems in a single step. researchgate.net An intramolecular version of the Povarov reaction is particularly useful for constructing fused polyheterocyclic systems. acs.orgresearchgate.net For the target molecule's scaffold, this could involve a carefully designed precursor containing both the aromatic amine of an acenaphthene (B1664957) and the dienophile (alkene) component, which would cyclize upon reaction with an aldehyde.

Modern and Advanced Synthetic Strategies for Complex Quinoline Scaffolds

While classical methods are robust, modern organic synthesis has introduced more advanced and efficient strategies for constructing complex quinoline scaffolds. These techniques often offer milder reaction conditions, higher yields, and greater tolerance for diverse functional groups. mdpi.comresearchgate.net

Recent advancements include:

Transition-Metal-Catalyzed Reactions : Catalytic systems using rhodium, ruthenium, or copper facilitate the construction of quinoline rings through processes like C-H bond activation and oxidative annulation. mdpi.comresearchgate.net These methods allow for the direct coupling of substituted anilines with alkynes or other partners, providing novel and efficient routes to polysubstituted quinolines. mdpi.com

Metal-Free Protocols : To address the cost and toxicity of some metal catalysts, metal-free synthetic routes have gained prominence. nih.gov These can involve iodine-mediated reactions, superacid catalysis, or the use of ionic liquids as both solvent and catalyst, promoting greener and more sustainable chemical processes. nih.govmdpi.com

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves product yields by ensuring rapid and uniform heating. nih.gov This has been successfully applied to classical methods like the Friedländer synthesis. researchgate.net

Multicomponent Reactions (MCRs) : Building on the principles of the Povarov reaction, modern MCRs allow for the one-pot synthesis of highly complex quinoline derivatives from three or more starting materials. researchgate.net This approach is highly convergent and atom-economical, making it ideal for creating libraries of complex molecules for screening purposes.

Photocatalysis : Photo-induced oxidative cyclization represents a cutting-edge strategy for quinoline synthesis, utilizing light energy to drive the desired chemical transformations under mild conditions. mdpi.com

These advanced strategies provide powerful tools for the efficient and targeted synthesis of complex molecules like this compound, overcoming many of the limitations associated with classical methodologies. mdpi.comacs.org

Transition-Metal-Catalyzed Annulation and Cyclization

Transition-metal-catalyzed reactions have become indispensable tools in organic synthesis, offering efficient and selective pathways to complex molecular architectures. nih.gov The construction of the acenaphthoquinoline scaffold often involves annulation and cyclization reactions, where transition metals play a pivotal role in facilitating bond formations that would otherwise be challenging. nih.govfrontiersin.org

Rhodium-catalyzed ortho-C–H bond activation has been demonstrated as an effective strategy for the synthesis of substituted quinolines. mdpi.com This approach typically involves the reaction of an aromatic amine with a coupling partner, such as an alkyne or an aldehyde, where the rhodium catalyst directs the functionalization of the C-H bond ortho to the amino group, leading to a cascade of reactions that form the quinoline ring. mdpi.com While direct examples for this compound are not prevalent in the literature, this methodology provides a strong foundation for its potential synthesis. For instance, the annulation of an appropriately substituted acenaphthylamine with a methoxy-containing coupling partner could be envisioned.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are also powerful methods for constructing the carbon framework of acenaphthoquinolines. mdpi.com These reactions can be employed to build the quinoline ring system through intramolecular or intermolecular cyclization strategies. For example, a pre-functionalized acenaphthene derivative could be coupled with a substituted aniline to form a key intermediate that then undergoes a palladium-catalyzed intramolecular cyclization to yield the desired acenaphthoquinoline.

Cobalt and copper catalysts have also been utilized in the synthesis of quinolines and related heterocycles. mdpi.com Cobalt-catalyzed cyclization of 2-aminoaryl alcohols with ketones or nitriles offers a one-pot synthesis under mild conditions. mdpi.com Copper-catalyzed annulation reactions have been developed for the synthesis of 4-trifluoromethyl quinolines from ketone oxime acetates and ortho-trifluoroacetyl anilines. mdpi.com These examples showcase the versatility of transition metals in facilitating the construction of the quinoline core, which can be adapted for the synthesis of more complex structures like this compound.

Table 1: Examples of Transition-Metal-Catalyzed Reactions for Quinoline Synthesis

| Catalyst | Reactants | Product Type | Reference |

| Rhodium | Aromatic amines, Alkynes | Substituted Quinolines | mdpi.com |

| Palladium | Aryl halides, Alkenes/Alkynes | Substituted Quinolines | mdpi.com |

| Cobalt | 2-aminoaryl alcohols, Ketones | Substituted Quinolines | mdpi.com |

| Copper | Ketone oxime acetates, o-trifluoroacetyl anilines | 4-Trifluoromethyl Quinolines | mdpi.com |

Superacid-Promoted Synthetic Pathways to Quinoline Derivatives

Superacid-promoted reactions offer a unique environment for chemical transformations, often enabling reactions that are not feasible under conventional acidic conditions. The synthesis of quinoline derivatives can be achieved through the reaction of vinylogous imines, prepared from anilines and cinnamaldehydes, in superacidic media. nih.gov The proposed mechanism involves the cyclization of dicationic superelectrophilic intermediates, followed by aromatization of the quinoline ring through a superacid-promoted elimination process. nih.gov

Studies on the superacid-promoted reactions of vinyl-substituted N-heterocycles have revealed that the regioselectivity of the addition reaction is controlled by the electronic effects of the heterocyclic ring. nih.gov Depending on the position of the vinyl substituent, either conjugate addition or Markovnikov addition can occur. nih.gov This level of control could be harnessed for the regioselective synthesis of complex quinoline derivatives. While a direct application to this compound has not been explicitly detailed, the principles of superacid catalysis provide a potential pathway for the cyclization of appropriately designed precursors.

Carbon–Hydrogen (C–H) Bond Activation Methodologies

Carbon–hydrogen (C–H) bond activation has emerged as a powerful and atom-economical strategy for the synthesis and functionalization of organic molecules, including quinolines. mdpi.comnih.gov This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste. youtube.com

The direct C–H functionalization of quinolines can be achieved using various transition metal catalysts, with palladium being one of the most extensively studied. mdpi.com The mechanism often involves the coordination of the metal to the nitrogen atom of the quinoline, followed by metalation and deprotonation to form an organometallic intermediate. mdpi.com This intermediate can then react with a variety of coupling partners to introduce new functional groups at specific positions on the quinoline ring. The regioselectivity of C–H activation can be influenced by the electronic properties of the quinoline ring and the nature of the directing group. nih.gov

For the synthesis of acenaphthoquinoline derivatives, intramolecular C–H arylation represents a promising strategy. This involves the cyclization of a precursor containing both the acenaphthene and a substituted aniline moiety, where a transition metal catalyst facilitates the formation of a new carbon-carbon bond through C–H activation. While challenges in controlling regioselectivity in complex systems exist, the continuous development of new ligands and catalytic systems is expanding the scope of C–H activation for the synthesis of intricate heterocyclic structures. nih.gov

Green Chemistry Approaches in Acenaphthoquinoline Synthesis

The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact and enhance sustainability. nih.govmdpi.comjddhs.com The synthesis of acenaphthoquinolines has benefited from these approaches, with the development of solvent-free reactions, recyclable catalysts, and energy-efficient techniques. ejcmpr.comresearchgate.net

Solvent-Free Reactions and Recyclable Catalytic Systems

Solvent-free reactions, or solid-state reactions, offer significant environmental benefits by eliminating the use of often hazardous and volatile organic solvents. jddhs.comresearchgate.net These reactions are typically carried out by grinding the reactants together, sometimes with a catalytic amount of a solid support or a catalyst. mdpi.com For the synthesis of quinolines, solvent-free conditions have been successfully employed in the Friedländer annulation, where a 2-aminoaryl ketone or aldehyde reacts with a compound containing an α-methylene group adjacent to a carbonyl. researchgate.net This approach often leads to higher yields, shorter reaction times, and simpler work-up procedures. researchgate.net

Table 2: Comparison of Conventional vs. Green Synthesis of Quinolines

| Feature | Conventional Method | Green Method |

| Solvent | Often uses volatile organic solvents | Solvent-free or uses green solvents (e.g., water, PEG) researchgate.net |

| Catalyst | Often uses stoichiometric or non-recyclable catalysts | Uses catalytic amounts of recyclable catalysts mdpi.com |

| Energy | Typically requires prolonged heating | Can utilize energy-efficient methods like microwave irradiation |

| Waste | Generates significant chemical waste | Minimizes waste generation (high atom economy) |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions and improving yields. nih.govajrconline.orgijpsjournal.com Microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to significantly shorter reaction times compared to conventional heating methods. nih.govresearchgate.net This technique has been widely applied to the synthesis of a variety of heterocyclic compounds, including quinolines. semanticscholar.org

Photocatalytic Synthesis Approaches

Photocatalysis utilizes light energy to drive chemical reactions, often under mild and environmentally benign conditions. helsinki.fi Visible-light photoredox catalysis, in particular, has gained prominence as a sustainable method for organic synthesis. helsinki.fi The synthesis of polysubstituted quinolines has been achieved through the photocatalytic electrocyclization of 2-vinylarylimines. helsinki.fi In this process, a photocatalyst, upon excitation with visible light, initiates a single-electron transfer (SET) process, triggering the cyclization of the substrate to form the quinoline ring. helsinki.fi

Recently, a photocatalyzed radical-initiated tricyclization of enediynes has been developed for the synthesis of chromenoquinolines. nih.gov This method allows for the rapid construction of complex polycyclic frameworks in a single step. nih.gov The adaptability of photocatalytic methods suggests their potential for the synthesis of acenaphthoquinolines, offering a green and efficient alternative to traditional synthetic routes.

One-Pot and Multicomponent Reaction Strategies

One-pot and multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, offering significant advantages in terms of efficiency, atom economy, and reduced waste generation. rsc.org These strategies are particularly valuable for the construction of complex molecular architectures like acenaphtho(1,2-b)quinolines. The Friedländer annulation, a classic method for quinoline synthesis involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, has been adapted for multicomponent approaches. nih.gov

A notable example of a modern one-pot synthesis of acenaphtho[1,2-b]quinoline (B15492592) derivatives is a copper(I) iodide (CuI) catalyzed cascade reaction. This efficient approach involves the reaction of 8-substituted phenylethynyl-1-naphthaldehydes with substituted anilines. rhhz.net The cascade process facilitates the formation of two new carbon-carbon bonds and one new carbon-nitrogen bond in a single operation, demonstrating high atom economy. While this specific study did not report the synthesis of the 10-methoxy derivative, the methodology is broadly applicable to a wide array of substrates, suggesting its potential for the synthesis of this compound by selecting the appropriate methoxy-substituted aniline precursor.

The general mechanism of such MCRs often involves an initial condensation to form an intermediate, which then undergoes intramolecular cyclization and subsequent aromatization to yield the final quinoline ring system. Various catalysts, including Brønsted and Lewis acids, have been employed to promote these transformations under different reaction conditions, including solvent-free and microwave-assisted protocols. researchgate.net

Below is an interactive data table summarizing representative one-pot and multicomponent reaction strategies for the synthesis of acenaphthoquinoline and related quinoline derivatives.

| Reaction Type | Reactants | Catalyst/Conditions | Product Scope | Yields |

|---|---|---|---|---|

| CuI-Catalyzed Cascade Reaction | 8-Substituted phenylethynyl-1-naphthaldehydes, Substituted anilines | CuI | Acenaphtho[1,2-b]quinoline derivatives | Good |

| Friedländer Annulation (Solvent-Free) | 2-Aminoaryl ketones, Carbonyl compounds | P₂O₅/SiO₂, 80 °C | Poly-substituted quinolines | High to excellent |

| Three-Component Reaction | Aromatic aldehydes, Indan-1,3-dione, p-Toluidine/Ammonium acetate | CuO/Zeolite-Y, Ethanol, Reflux | Indeno[1,2-b]quinoline derivatives | Excellent |

Stereoselective Synthesis of Acenaphthoquinoline Derivatives

The acenaphtho(1,2-b)quinoline scaffold possesses inherent structural features that can lead to chirality. Specifically, significant steric hindrance between the acenaphthene and quinoline moieties can restrict rotation around the bond connecting them, giving rise to atropisomerism and the potential for axially chiral molecules. Furthermore, the helical arrangement of the fused rings can result in helical chirality, analogous to that observed in aza-helicenes. researchgate.netchim.it

The direct enantioselective synthesis of the this compound core remains a largely unexplored area of research. However, insights can be drawn from the advancements in the stereoselective synthesis of related chiral systems, such as sterically hindered quinolines and aza-helicenes. Asymmetric catalysis, employing chiral transition-metal catalysts or organocatalysts, represents the most promising approach to achieve enantiocontrol in the synthesis of these challenging targets. nih.gov

Potential strategies for the stereoselective synthesis of acenaphthoquinoline derivatives could involve:

Atroposelective Friedländer Annulation: The use of a chiral catalyst to control the orientation of the reactants during the cyclization step could induce axial chirality.

Asymmetric [2+2+2] Cycloadditions: This method has been successfully employed for the enantioselective synthesis of aza-helicene-like molecules and could potentially be adapted for the construction of the acenaphthoquinoline framework. researchgate.net

Kinetic Resolution: A racemic mixture of an acenaphthoquinoline derivative could be resolved through a reaction with a chiral reagent or catalyst that selectively reacts with one enantiomer.

The development of such stereoselective methods would be of significant interest for applications in materials science and medicinal chemistry, where the specific three-dimensional arrangement of a molecule can be crucial for its properties and biological activity.

The following table outlines potential stereoselective strategies applicable to the synthesis of chiral acenaphthoquinoline derivatives.

| Stereoselective Strategy | Potential Chiral Catalyst/Reagent | Type of Chirality Introduced | Applicability to Acenaphthoquinolines |

|---|---|---|---|

| Atroposelective Synthesis | Chiral Phosphoric Acids, Chiral Metal Complexes | Axial Chirality | Applicable to sterically hindered derivatives. |

| Asymmetric Cycloaddition | Chiral Rhodium or Iridium Complexes | Helical Chirality | Potentially applicable for de novo ring construction. |

| Asymmetric Hydrogenation | Chiral Iridium or Rhodium Catalysts | Central Chirality (in reduced derivatives) | Applicable to partially saturated analogs. |

Strategies for Peripheral Functionalization and Structural Diversification of the this compound Scaffold

The peripheral functionalization of the acenaphtho(1,2-b)quinoline core is crucial for modulating its physicochemical and biological properties. Strategies for introducing new functional groups can be broadly categorized into electrophilic aromatic substitution, nucleophilic substitution, and modern C-H functionalization techniques.

Electrophilic aromatic substitution reactions, such as nitration and bromination, have been demonstrated on analogous dipyridoacenaphthene systems. For instance, nitration of dipyrido[3,2-e:2′,3′-h]acenaphthene with a nitrating mixture occurs at the 5 and 8 positions of the acenaphthene core. beilstein-journals.org Similarly, bromination using N-bromosuccinimide (NBS) in concentrated sulfuric acid also yields the 5,8-dibromo derivative in high yield. beilstein-journals.org These examples suggest that the acenaphthene moiety of the this compound scaffold would be susceptible to similar electrophilic attacks.

Modern C-H activation and cross-coupling reactions offer powerful and regioselective methods for introducing a wide range of substituents. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used to form carbon-carbon bonds. mdpi.com A bromo-substituted acenaphthoquinoline could serve as a versatile intermediate for introducing various aryl or alkyl groups. Furthermore, direct C-H arylation, often catalyzed by transition metals like palladium or rhodium, provides a more atom-economical approach to functionalization by avoiding the pre-functionalization step. nih.gov

The following interactive data table summarizes key strategies for the peripheral functionalization of the acenaphthoquinoline scaffold, with examples drawn from related systems.

| Functionalization Strategy | Reagents and Conditions | Position of Functionalization (on analogous systems) | Introduced Functional Group |

|---|---|---|---|

| Nitration | Nitrating mixture | 5 and 8 positions of the acenaphthene core | Nitro group (-NO₂) |

| Bromination | N-Bromosuccinimide (NBS) / H₂SO₄ | 5 and 8 positions of the acenaphthene core | Bromo group (-Br) |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | Position of a pre-installed halide | Aryl group |

| Direct C-H Arylation | Aryl halide, Pd or Rh catalyst | Various positions on the quinoline or acenaphthene ring | Aryl group |

Mechanistic Investigations of 10 Methoxyacenaphtho 1,2 B Quinoline Formation and Chemical Reactivity

Elucidation of Reaction Pathways and Intermediate Species

The most plausible synthetic route to 10-Methoxyacenaphtho(1,2-b)quinoline is the acid-catalyzed condensation of acenaphthenequinone (B41937) with 4-methoxy-1-naphthylamine. The reaction proceeds through several distinct intermediate species.

The initial step involves the nucleophilic attack of the primary amine of 4-methoxy-1-naphthylamine on one of the carbonyl carbons of acenaphthenequinone. This is followed by a proton transfer and subsequent dehydration to form a key Schiff base (or imine) intermediate. This intermediate is critical as it sets up the geometry required for the subsequent intramolecular cyclization. Under the reaction conditions, this imine exists in equilibrium with its enamine tautomer, which is crucial for the ring-closing step.

Table 1: Proposed Reaction Pathway and Intermediates

| Step | Reactants | Key Transformation | Intermediate Species |

|---|---|---|---|

| 1 | Acenaphthenequinone + 4-Methoxy-1-naphthylamine | Nucleophilic addition of amine to carbonyl | Hemiaminal |

| 2 | Hemiaminal | Acid-catalyzed dehydration | Schiff Base (Imine) |

| 3 | Schiff Base (Imine) | Intramolecular aldol-type condensation | Cyclized, non-aromatic alcohol |

| 4 | Cyclized, non-aromatic alcohol | Dehydration/Aromatization | this compound |

Analysis of Cyclization and Aromatization Mechanisms

Following the formation of the Schiff base intermediate, the reaction progresses via an intramolecular cyclization. This step is typically the rate-determining phase of the synthesis. The mechanism involves an acid-catalyzed aldol-type condensation. The α-carbon on the acenaphthene (B1664957) ring, adjacent to the remaining carbonyl group, acts as a nucleophile that attacks the electrophilic carbon of the imine.

This cyclization results in a new six-membered ring, yielding a hydroxylated, non-aromatic precursor. The final step is the aromatization of this newly formed ring to create the stable, fully conjugated quinoline (B57606) system. This is achieved through a dehydration reaction, which is energetically favorable as it leads to the formation of an extended aromatic π-system. In some variations of quinoline synthesis, an external oxidizing agent may be used to facilitate this final aromatization step, though in many Friedländer syntheses, the elimination of water is sufficient.

Electrophilic and Nucleophilic Reactivity Patterns of the Quinoline Core

The reactivity of this compound is complex due to the fusion of multiple aromatic rings with differing electronic properties.

Electrophilic Reactivity : The quinoline ring system is generally electron-deficient and thus deactivated towards electrophilic aromatic substitution compared to benzene (B151609) or naphthalene. Electrophilic attack typically occurs on the more electron-rich carbocyclic rings rather than the nitrogen-containing ring. The presence of the electron-donating methoxy (B1213986) group on the naphthyl portion of the molecule further activates this ring system, making it the most probable site for reactions like nitration or halogenation. However, the nitrogen atom in the quinoline ring acts as a deactivating group, especially under the acidic conditions often used for electrophilic substitution.

Nucleophilic Reactivity : Conversely, the pyridine-like ring within the quinoline core is susceptible to nucleophilic attack due to its electron-deficient nature. This reactivity is enhanced if the nitrogen atom is quaternized or if there are strong electron-withdrawing groups present. For the parent acenaphthoquinoline system, direct nucleophilic substitution (e.g., methoxylation) can be challenging and may require harsh conditions or activation of the ring. Studies on related complex aza-arenes show that nucleophilic substitution can sometimes be achieved, often leading to replacement of groups at positions analogous to the 2- and 4-positions of a simple quinoline.

Table 2: Predicted Reactivity Patterns

| Reaction Type | Preferred Sites | Influencing Factors |

|---|---|---|

| Electrophilic Substitution | Naphthyl ring system | Activating effect of the methoxy group; deactivating effect of the quinoline nitrogen. |

| Nucleophilic Substitution | Quinoline ring system (positions α or γ to N) | Electron-deficient nature of the pyridine-like ring; potential for activation via N-protonation. |

Protonation Effects on Chemical Properties and Reactivity

The lone pair of electrons on the nitrogen atom of the quinoline ring imparts basic properties to the molecule. In the presence of an acid, this nitrogen is readily protonated to form a quinolinium cation. researchgate.net

Protonation has a profound effect on the electronic structure and reactivity of the molecule. The formation of the positively charged quinolinium ion significantly deactivates the entire aromatic system towards electrophilic attack. The positive charge on the nitrogen atom strongly withdraws electron density from all the fused rings, making electrophilic substitution exceedingly difficult.

Following a comprehensive search for scientific literature, it has been determined that specific computational and theoretical studies on the chemical compound This compound are not publicly available. Research detailing Density Functional Theory (DFT) applications, molecular orbital analysis, conformational analysis, reaction energy profiles, or molecular docking specifically for this molecule could not be located.

General computational studies on the broader class of quinoline and acenaphthoquinoline derivatives exist. researchgate.netamazonaws.comresearchgate.netresearchgate.netresearchgate.netnih.govnih.govnih.gov However, applying findings from these related but structurally distinct molecules to this compound would be speculative and would not meet the required standard of scientific rigor for an article focused solely on the specified compound.

Therefore, the generation of the requested article cannot be completed at this time due to the absence of specific source material.

Advanced Spectroscopic Characterization Methodologies for Acenaphthoquinoline Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds. For acenaphthoquinoline systems, ¹H and ¹³C NMR spectra provide critical information about the chemical environment of each hydrogen and carbon atom, respectively.

In ¹H NMR, the chemical shift (δ) of each proton is influenced by its local electronic environment. Protons in the aromatic regions of the acenaphthoquinoline core are expected to resonate at distinct downfield positions due to the deshielding effects of the ring currents. The methoxy (B1213986) group protons (-OCH₃) would typically appear as a sharp singlet in the upfield region of the aromatic spectrum. The coupling constants (J) between adjacent protons provide information about the connectivity of the aromatic rings.

¹³C NMR spectroscopy complements ¹H NMR by providing data for the carbon skeleton. The chemical shifts of the carbon atoms in the fused aromatic rings and the methoxy carbon provide a complete map of the carbon framework. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish proton-proton and proton-carbon correlations, which are vital for the unambiguous assignment of all signals in these complex spectra.

| Nucleus | Type of Atom | Typical Chemical Shift (δ, ppm) |

| ¹H | Aromatic (CH) | 7.0 - 9.5 |

| ¹H | Methoxy (OCH₃) | 3.8 - 4.2 |

| ¹³C | Aromatic (C-H) | 110 - 135 |

| ¹³C | Aromatic (Quaternary C) | 120 - 150 |

| ¹³C | Methoxy (OCH₃) | 55 - 60 |

This interactive table presents typical NMR chemical shift ranges for protons and carbons in environments analogous to those in 10-Methoxyacenaphtho(1,2-b)quinoline.

In the absence of experimental data, computational methods, particularly Density Functional Theory (DFT), can be used to predict NMR chemical shifts. By calculating the magnetic shielding tensors for an optimized molecular geometry, a theoretical NMR spectrum can be generated. These predicted spectra are valuable for aiding in the assignment of experimental spectra or for providing an initial assessment of the expected spectral features for a novel compound like this compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. uni-siegen.de For this compound, these techniques can confirm the presence of specific structural motifs.

Key expected vibrational bands include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

C=C and C=N stretching: These appear in the 1450-1650 cm⁻¹ region and are characteristic of the fused aromatic rings.

C-O stretching: The methoxy group would exhibit a strong C-O stretching band, usually in the 1000-1300 cm⁻¹ region.

Out-of-plane C-H bending: These vibrations, found in the 650-900 cm⁻¹ range, can provide information about the substitution pattern on the aromatic rings.

IR and Raman spectroscopy are complementary techniques. spectroscopyonline.com Vibrations that are strong in the IR spectrum are often weak in the Raman spectrum, and vice versa. spectroscopyonline.com For instance, the symmetric vibrations of the largely non-polar aromatic framework may be more prominent in the Raman spectrum. The presence of a nitrogen atom in the aromatic system can lead to an increase in the total integrated infrared intensity in the 1100-1600 cm⁻¹ region. acs.org

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | > 3000 | Medium-Weak |

| C=C/C=N Stretch | 1450 - 1650 | Strong-Medium |

| C-O Stretch (Methoxy) | 1000 - 1300 | Strong |

| C-H Out-of-Plane Bend | 650 - 900 | Strong-Medium |

This interactive table summarizes the expected characteristic vibrational frequencies for this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. wikipedia.org For this compound (C₂₀H₁₃NO), high-resolution mass spectrometry (HRMS) would be used to confirm its exact molecular weight of 283.0997 g/mol .

Upon ionization in the mass spectrometer, the molecular ion (M⁺˙) is formed. chemguide.co.uk This ion can then undergo fragmentation, breaking into smaller, charged fragments. chemguide.co.uk The analysis of these fragments provides valuable clues about the molecule's structure. youtube.com Common fragmentation pathways for aromatic compounds involve the loss of small, stable neutral molecules or radicals. libretexts.orgcreative-proteomics.com For this compound, expected fragmentation could include the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of a carbon monoxide (CO) molecule.

| Ion | m/z (expected) | Description |

| [M]⁺˙ | 283 | Molecular Ion |

| [M - CH₃]⁺ | 268 | Loss of a methyl radical |

| [M - CH₃ - CO]⁺ | 240 | Subsequent loss of carbon monoxide |

This interactive table illustrates a plausible fragmentation pathway for this compound in a mass spectrometer.

X-ray Crystallography for Solid-State Structural Determination

For a planar aromatic system like this compound, X-ray crystallography would confirm the planarity of the fused ring system and determine the orientation of the methoxy group relative to the aromatic plane. While no specific crystal structure for this compound is available in the searched literature, studies on related acenaphtho derivatives have been reported. rsc.org Typically, such compounds crystallize in common space groups like P2₁/c (monoclinic) or P-1 (triclinic). nih.govmdpi.com The analysis would also reveal any intermolecular interactions, such as π-π stacking, which are common in planar aromatic compounds.

Electronic Absorption and Fluorescence Spectroscopy for Optical Property Characterization

Electronic absorption (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic transitions and photophysical properties of a molecule. The extended π-conjugated system of this compound is expected to give rise to characteristic absorption and emission spectra.

The UV-Vis absorption spectrum would likely show multiple bands in the ultraviolet and visible regions, corresponding to π-π* transitions within the aromatic system. The position and intensity of these bands are sensitive to the extent of conjugation and the presence of substituents. The methoxy group, being an electron-donating group, would likely cause a red-shift (bathochromic shift) of the absorption maxima compared to the unsubstituted acenaphtho(1,2-b)quinoline.

Many polycyclic aromatic hydrocarbons are fluorescent, and it is anticipated that this compound would also exhibit fluorescence. The fluorescence spectrum is typically a mirror image of the lowest energy absorption band and is red-shifted relative to the absorption (Stokes shift). The fluorescence quantum yield and lifetime are important parameters that characterize the efficiency and dynamics of the emission process.

Investigation of Molecular Interactions and Structure Function Relationships in Acenaphthoquinoline Systems

Principles of Structure-Activity Relationship (SAR) Studies Applied to Quinoline (B57606) Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. For the quinoline scaffold, which is the core of 10-Methoxyacenaphtho(1,2-b)quinoline, extensive SAR studies have established several key principles. These principles, derived from the analysis of numerous quinoline derivatives, offer a framework for predicting the biological potential of new analogues. nih.govacs.orgacs.orgresearchgate.net

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. researchgate.net For instance, in the context of antimicrobial agents, the presence of a fluorine atom at the C-6 position and a piperazine (B1678402) ring at the C-7 position are known to be crucial for antibacterial activity. slideshare.net In anticancer applications, modifications at the C-4 position have been shown to significantly influence the multidrug resistance (MDR) reversal activity of certain quinoline derivatives. acs.org The analysis of these relationships indicates that specific substitutions can enhance interactions with biological targets through hydrogen bonding, hydrophobic interactions, or steric complementarity. acs.orgmdpi.com

For this compound, the key structural features to consider in an SAR context are:

The Acenaphtho[1,2-b] fused ring system: This large, planar, and hydrophobic moiety significantly influences the molecule's ability to intercalate with DNA or interact with hydrophobic pockets in proteins.

The Quinoline Core: The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, a critical interaction for binding to many biological targets. acs.org

The Methoxy (B1213986) Group at C-10: The position and electronic nature of this substituent are critical. A methoxy group can influence the molecule's solubility, electronic distribution, and metabolic stability, and can also participate in hydrogen bonding.

SAR studies on related compounds suggest that even minor modifications, such as changing the position of the methoxy group or introducing other small substituents on the aromatic rings, could drastically alter the biological activity profile of this compound. nih.gov

Table 1: Key Structural Features of Quinoline Scaffolds and Their General Impact on Activity

| Structural Feature | Position | General Influence on Biological Activity | Potential Role in this compound |

|---|---|---|---|

| Quinoline Nitrogen | N-1 | Acts as a hydrogen bond acceptor; crucial for binding to kinase domains and other targets. acs.orgmdpi.com | Potential interaction with amino acid residues in a target protein's active site. |

| Fused Aromatic System | Acenaphtho[1,2-b] | Provides a large, planar surface for π-π stacking and hydrophobic interactions. acs.org | May facilitate intercalation into DNA or binding to hydrophobic pockets of enzymes or receptors. |

| Methoxy Group | C-10 | Can act as a hydrogen bond acceptor; influences electronic properties and metabolic stability. | Could modulate binding affinity and pharmacokinetic properties. |

| Substituents on Rings | Various | Can modulate potency, selectivity, and pharmacokinetic properties (ADME). acs.orgresearchgate.net | Hypothetical modifications could fine-tune the compound's biological profile. |

Theoretical Frameworks for Predicting Molecular Behavior Based on Structural Features

Theoretical frameworks provide the conceptual basis for understanding and predicting how a molecule's structural features will determine its chemical and biological behavior. These frameworks are often quantitative and form the foundation for computational modeling.

One of the most prominent theoretical frameworks is Quantitative Structure-Activity Relationship (QSAR) . 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), correlate the biological activity of a series of compounds with their 3D structural properties, like steric and electrostatic fields. nih.govmdpi.com For a molecule like this compound, a QSAR study would involve synthesizing and testing a series of analogues with modifications at various positions. The resulting data would be used to build a predictive model. This model could then identify regions of the molecule where modifications are likely to increase or decrease activity. For example, the CoMFA contour maps might suggest that a bulkier, electron-donating group at a specific position on the acenaphtho ring would enhance binding affinity. mdpi.com

Another key theoretical concept is pharmacophore modeling . A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. For the quinoline class of compounds, pharmacophore models have been developed for various targets, often including a hydrogen bond acceptor (the quinoline nitrogen), one or more hydrophobic regions, and potentially hydrogen bond donors or acceptors depending on the specific substituents. researchgate.net The structure of this compound can be mapped onto such models to predict its potential biological targets.

These theoretical approaches are invaluable for rational drug design, allowing researchers to prioritize the synthesis of compounds with the highest probability of success, thereby saving time and resources. mdpi.com

Computational Approaches to Understanding Interactions with Biomolecular Targets

Computational chemistry and molecular modeling are powerful tools for investigating the interactions of small molecules like this compound with biomolecular targets such as enzymes, receptors, and nucleic acids at an atomic level.

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.govijprajournal.com In a typical docking study, the 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). The this compound molecule would then be computationally "docked" into the active site of the target. The docking algorithm samples various conformations and orientations of the ligand and scores them based on a force field that estimates the binding affinity. nih.govnih.gov

The results of a docking simulation can reveal:

Binding Mode: The specific orientation of the ligand in the active site.

Key Interactions: Identification of specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or π-π stacking interactions with the ligand. nih.gov For this compound, one might predict π-π stacking between its polycyclic aromatic system and aromatic amino acid residues like tyrosine or phenylalanine, and a hydrogen bond between the quinoline nitrogen and a donor residue.

Binding Affinity: A calculated score that estimates the strength of the ligand-target interaction. researchgate.net

Molecular dynamics (MD) simulations can be used to further refine the results of molecular docking. nanobioletters.com An MD simulation models the movement of every atom in the ligand-protein complex over time, providing a more dynamic and realistic picture of the binding event. This can help to assess the stability of the predicted binding mode and to understand how the protein and ligand adapt to each other upon binding. nanobioletters.com

Table 2: Potential Biomolecular Interactions of this compound Predicted by Computational Methods

| Type of Interaction | Structural Feature Involved | Potential Target Residues/Components |

|---|---|---|

| Hydrogen Bonding | Quinoline Nitrogen, Methoxy Oxygen | Asp, Glu, Ser, Thr, Asn, Gln (amino acid side chains) |

| π-π Stacking | Acenaphthoquinoline aromatic system | Phe, Tyr, Trp, His (aromatic amino acid side chains) |

| Hydrophobic Interactions | Entire fused ring system | Ala, Val, Leu, Ile, Met (aliphatic amino acid side chains) |

| Intercalation | Planar acenaphthoquinoline system | Between base pairs of DNA |

Design Principles for Modulating Molecular Properties through Targeted Structural Modifications

The insights gained from SAR, theoretical frameworks, and computational studies culminate in the formulation of design principles for new molecules with improved properties. The goal of targeted structural modification is to enhance desired activities (e.g., potency, selectivity) while minimizing undesired effects (e.g., toxicity). nih.govmdpi.com

Based on the general knowledge of quinoline scaffolds, several design principles can be proposed for modifying this compound:

Scaffold Hopping and Bioisosterism: The acenaphtho moiety could be replaced with other fused ring systems (scaffold hopping) to explore different hydrophobic interactions and shape complementarities. nih.gov Similarly, the methoxy group could be replaced by bioisosteres—substituents with similar physical or chemical properties—such as an ethyl, a hydroxyl, or a small halogen atom, to fine-tune electronic properties and hydrogen-bonding capacity.

Introduction of Functional Groups: Adding specific functional groups to the aromatic rings could introduce new interaction points. For example, adding a basic amine group could introduce a positive charge at physiological pH, potentially forming a salt bridge with an acidic residue in a target protein. Adding a carboxylic acid could act as a strong hydrogen bond donor and acceptor.

Conformational Restriction: While the core of this compound is rigid, introducing substituents could influence the preferred orientation of the molecule within a binding pocket. This can be a strategy to increase binding affinity and selectivity.

Modulation of Physicochemical Properties: Modifications can be specifically aimed at improving drug-like properties. For example, adding polar groups can increase aqueous solubility, while strategic modifications can block sites of metabolic attack to increase the molecule's half-life in the body. mdpi.com

The process of targeted modification is iterative. A new compound is designed based on these principles, synthesized, and then tested. rsc.org The results of these tests are then used to refine the SAR and computational models, leading to the design of the next generation of compounds in a continuous cycle of optimization. nih.gov

Advanced Research Prospects and Interdisciplinary Applications of 10 Methoxyacenaphtho 1,2 B Quinoline

Rational Design of Novel Acenaphthoquinoline Derivatives for Targeted Research Applications

The rational design of novel derivatives of 10-Methoxyacenaphtho(1,2-b)quinoline is a promising avenue for creating compounds with tailored properties for specific research applications. This approach involves the strategic modification of the parent molecule to enhance or introduce desired functionalities. The acenaphthoquinoline scaffold is a versatile platform that can be fine-tuned through judicious chemical modifications. researchgate.net

One key strategy in the rational design of acenaphthoquinoline derivatives is the introduction of various functional groups to modulate their electronic and photophysical properties. For instance, the methoxy (B1213986) group in this compound acts as an electron-donating group, which can influence the molecule's fluorescence and conductivity. Further modifications could include the addition of electron-withdrawing groups to create donor-acceptor systems, which are of great interest in the development of materials for organic electronics. nih.gov

Computational modeling and quantum mechanics calculations can play a crucial role in predicting the effects of these modifications. researchgate.net By simulating the electronic structure and properties of proposed derivatives, researchers can prioritize synthetic targets with the highest potential for success in applications such as targeted cancer therapy or as components in advanced materials. The design of such molecules can benefit from established principles in medicinal and synthetic chemistry to optimize their biological activity or material performance. researchgate.net

Future research could focus on creating a library of this compound derivatives with diverse substituents. The systematic study of these compounds would lead to a deeper understanding of structure-property relationships within this class of molecules, paving the way for their application in targeted research areas.

| Modification Strategy | Potential Functional Groups | Targeted Application | Anticipated Effect |

|---|---|---|---|

| Introduction of Electron-Withdrawing Groups | -NO2, -CN, -CF3 | Organic Electronics | Creation of donor-acceptor systems, tuning of HOMO/LUMO levels |

| Addition of Bulky Substituents | tert-butyl, phenyl | Materials Science | Prevention of π-stacking, enhancement of solubility |

| Incorporation of Halogens | -F, -Cl, -Br | Medicinal Chemistry | Modulation of metabolic stability and binding interactions |

Exploration of Polycyclic Aromatic Compounds in Organic Electronics and Optoelectronic Devices

Polycyclic aromatic compounds, including acenaphthoquinoline derivatives, are of significant interest for their potential applications in organic electronics and optoelectronic devices. The extended π-conjugated system of this compound makes it a candidate for use as an organic semiconductor. The presence of the nitrogen atom in the quinoline (B57606) ring and the oxygen atom in the methoxy group can influence its electronic properties, potentially leading to n-type or p-type semiconducting behavior.

The performance of organic electronic devices is highly dependent on the molecular packing and morphology of the active materials. The planar structure of the acenaphthoquinoline core could facilitate π-π stacking, which is crucial for efficient charge transport. However, the introduction of substituents can be used to control this stacking and optimize the material's performance in devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

While specific studies on this compound in this context are not yet available, research on related polycyclic aromatic hydrocarbons (PAHs) has demonstrated their utility in these applications. The ability to tune the optical and electronic properties of these materials through chemical synthesis makes them attractive alternatives to traditional inorganic semiconductors.

Future research in this area would involve the synthesis of high-purity this compound and its characterization in electronic devices. This would include measuring its charge carrier mobility, evaluating its performance in OFETs, and investigating its electroluminescent properties for potential use in OLEDs.

Integration with Material Science Research for Functional Polymers and Dyes

The unique chromophoric and fluorescent properties of the acenaphthoquinoline scaffold suggest that this compound could be a valuable building block for functional polymers and dyes. The methoxy group can enhance the fluorescence quantum yield and shift the emission wavelength, making it a candidate for applications in sensors, imaging, and specialty colorants.

Incorporating this compound into a polymer backbone could lead to materials with interesting photophysical and thermal properties. For example, polymers containing this moiety could exhibit high thermal stability and be processable into thin films for various applications. Research on polymers functionalized with quinoline-based azo-dyes has shown that the properties of the resulting materials are dependent on the substituents, indicating that the methoxy group would play a significant role in the final properties of such polymers. researchgate.netmdpi.com

As a dye, this compound could find use in applications requiring high photostability and specific spectral characteristics. Its integration into materials could also be explored for creating smart materials that respond to external stimuli such as pH or the presence of metal ions, owing to the coordinating ability of the quinoline nitrogen.

The development of such materials would require synthetic strategies to polymerize this compound or to attach it as a pendant group to a polymer chain. Subsequent characterization of the optical, thermal, and mechanical properties of these new materials would be essential to identify their most promising applications.

Future Directions in Synthetic Methodology Development

The advancement of research on this compound and its derivatives is contingent on the development of efficient and versatile synthetic methodologies. While general methods for the synthesis of quinolines are well-established, such as the Conrad-Limpach and related reactions, the synthesis of complex polycyclic systems like acenaphthoquinolines can be challenging. mdpi.com

Future research in synthetic methodology should focus on developing novel, high-yield routes to the acenaphtho(1,2-b)quinoline core. This could involve exploring new catalytic systems, such as palladium-catalyzed cross-coupling reactions, to construct the fused ring system. Additionally, methods for the late-stage functionalization of the this compound scaffold would be highly valuable, as they would allow for the rapid generation of a diverse range of derivatives for structure-activity relationship studies.

The development of green and sustainable synthetic methods should also be a priority. This could include the use of microwave-assisted synthesis, solvent-free reaction conditions, or the development of one-pot multicomponent reactions to reduce waste and improve efficiency. researchgate.net The ability to synthesize these complex molecules in an environmentally friendly and cost-effective manner will be crucial for their potential commercial applications.

| Synthetic Method | Description | Potential Advantages | Potential Challenges |

|---|---|---|---|

| Classical Cyclization Reactions | Multi-step synthesis involving condensation and cyclization of precursors. | Well-established and understood reaction mechanisms. | Often requires harsh reaction conditions and can result in low yields. |

| Transition Metal-Catalyzed Cross-Coupling | Construction of the fused ring system using catalysts like palladium or copper. | High efficiency, good functional group tolerance, and milder reaction conditions. | Cost of catalysts and ligands, optimization of reaction conditions can be complex. |

| Photochemical Cyclization | Use of light to induce cyclization and form the polycyclic system. | Can provide access to unique structures not achievable by thermal methods. | Requires specialized equipment, potential for side reactions. |

Synergistic Research Across Chemistry, Computational Science, and Related Disciplines

The full potential of this compound can only be realized through synergistic research that integrates chemistry, computational science, and other related disciplines. The complex interplay between the molecular structure of this compound and its macroscopic properties necessitates a multidisciplinary approach.

Computational chemistry can provide invaluable insights into the electronic structure, photophysical properties, and reactivity of this compound and its derivatives. Theoretical calculations can guide synthetic efforts by predicting the most promising candidates for specific applications and by elucidating reaction mechanisms.

Collaboration with materials scientists and engineers will be essential for translating the promising properties of these molecules into functional devices and materials. This includes developing processing techniques for creating thin films, characterizing their performance in electronic and optoelectronic devices, and integrating them into larger systems.

Furthermore, if these compounds show biological activity, collaborations with biologists and pharmacologists will be necessary to explore their potential as therapeutic agents or biological probes. The journey from a novel molecule to a real-world application is a long and complex one that requires the expertise and collaboration of researchers from a wide range of scientific backgrounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 10-Methoxyacenaphtho(1,2-b)quinoline, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via multicomponent reactions using catalysts like La(OTf)₃ in PEG-400 under conventional heating (80–90°C) or ultrasonic irradiation (40 kHz). These conditions yield spiro-indenoquinoline derivatives with 85–95% efficiency . Alternatively, Cu/zeolite-Y catalysts in ethanol under reflux (78°C) promote Brønsted and Lewis acid-mediated cyclization, reducing reaction times to 2–4 hours with yields >85% . Key variables include solvent polarity, catalyst loading (5–10 mol%), and temperature control.

Q. How can researchers resolve structural ambiguities in this compound derivatives?

- Methodology : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Assign methoxy (-OCH₃) peaks at δ 3.8–4.0 ppm (¹H) and δ 55–60 ppm (¹³C) to confirm substitution patterns .

- FT-IR : Detect carbonyl stretching (C=O) at 1680–1720 cm⁻¹ and nitro (NO₂) vibrations at 1520–1560 cm⁻¹ to differentiate functional groups .

- XRD : Resolve crystallographic data to validate bond angles and planarity of the fused quinoline-acenaphthene system .

Q. What analytical methods are critical for purity assessment of this compound?

- Methodology : Use HPLC-MS with a C18 column (acetonitrile/water gradient) to detect impurities <0.5%. Cross-validate with GC-MS for volatile byproducts and elemental analysis (C, H, N) to confirm stoichiometry .

Advanced Research Questions

Q. How do Brønsted vs. Lewis acid sites in zeolite-Y catalysts affect the regioselectivity of this compound synthesis?

- Methodology : Perform pyridine-FT-IR to quantify acid sites: Brønsted sites (1540 cm⁻¹) promote protonation of carbonyl intermediates, while Lewis sites (1450 cm⁻¹) facilitate electrophilic substitution. Catalyst recycling studies show a 5–8% yield drop after five cycles due to site deactivation . Compare with La(OTf)₃, which stabilizes carbocation intermediates via triflate coordination, favoring spirocyclization .

Q. What mechanistic insights explain contradictory bioactivity data for indoloquinoline analogs in G-quadruplex stabilization?

- Methodology : Use surface plasmon resonance (SPR) to measure binding affinity (Kd) of this compound derivatives to telomeric G4 DNA. Correlate with molecular docking (AutoDock Vina) to identify π-π stacking interactions between the methoxy-acenaphthene moiety and guanine tetrads. Note that electron-donating groups (e.g., -OCH₃) enhance binding by 30–50% compared to nitro-substituted analogs .

Q. How can computational models predict the photophysical properties of this compound?

- Methodology : Apply TD-DFT (B3LYP/6-311+G(d,p)) to calculate excitation energies and oscillator strengths. Validate with UV-Vis spectroscopy (λmax 350–400 nm in DMSO) and fluorescence quenching assays in varying pH environments. The methoxy group red-shifts absorption by 15–20 nm due to extended conjugation .

Data Contradiction Analysis

Q. How to address discrepancies in reported catalytic efficiencies for indenoquinoline syntheses?

- Methodology : Standardize substrate ratios (e.g., 1:1.2:1 for aldehyde, indole-dione, and dimedone) and catalyst pre-activation (e.g., calcine zeolite-Y at 550°C for 4 hours). Use BET surface area analysis to confirm catalyst porosity (≥500 m²/g) and correlate with turnover frequency (TOF). Inconsistent yields often arise from moisture sensitivity of La(OTf)₃, requiring anhydrous PEG-400 .

Experimental Design Considerations

Q. What controls are essential for reproducibility in cytotoxicity assays involving this compound?

- Methodology : Include positive controls (e.g., camptothecin for topoisomerase inhibition) and solvent controls (DMSO ≤0.1% v/v). Use MTT assays with triplicate wells and normalize to untreated cells. Note that methoxy substitution reduces off-target effects compared to nitro derivatives, as shown in IC50 comparisons (e.g., 2.5 μM vs. 8.7 μM in HeLa cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.